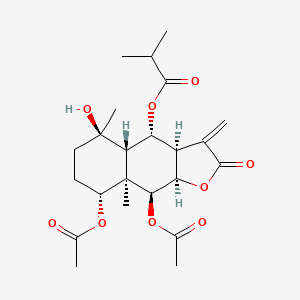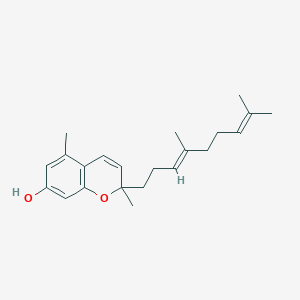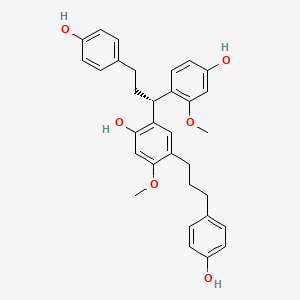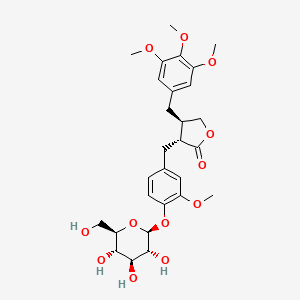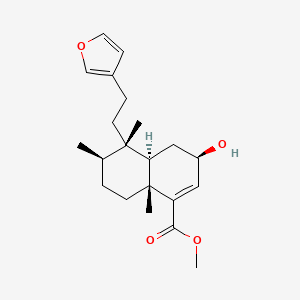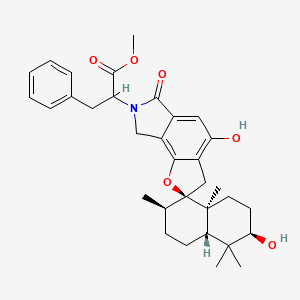
Stachartin E
Overview
Description
Stachartin E is a natural compound that belongs to the chemical family of Sesquiterpenoids . It is produced in the cultures of the tin mine tailings-associated fungus Stachybotrys chartarum . The IUPAC name of this compound is methyl 2- [(3R,4aS,7R,8R,8aS)- 3,4’- dihydroxy- 4,4,7,8a- tetramethyl- 6’- oxospiro[2,3,4a,5,6,7- hexahydro- 1H- naphthalene- 8,2’- 3,8- dihydrouro[2,3- e]isoindole]- 7’- yl]- 3- phenylpropanoate .
Molecular Structure Analysis
The molecular formula of this compound is C33H41NO6 . The InChI and SMILES strings provide a textual representation of the molecule’s structure . For a detailed structural analysis, specialized software or tools that can interpret these strings would be needed.
Physical And Chemical Properties Analysis
This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . The predicted boiling point is 721.1±60.0°C and the predicted density is 1.29±0.1 g/cm3 .
Scientific Research Applications
Phenylspirodrimane Derivatives Including Stachartin E from Stachybotrys chartarum : Researchers isolated eight phenylspirodrimane-type analogues, including this compound, from the tin mine tailings-associated fungus Stachybotrys chartarum. These compounds' structures were elucidated using spectroscopic methods and extensive 2D-NMR techniques, indicating potential for further research in chemical and pharmaceutical fields (Chunyu et al., 2016).
Structural Elucidation of this compound and Other Compounds : Another study focused on the discovery of a new phenylspirodrimane derivative, Stachartin F, alongside this compound. These compounds were isolated from Stachybotrys chartarum cultures, and their structures were determined through extensive spectroscopic analyses. The absolute configuration of Stachartin F was rationalized by quantum chemical calculations of the electronic circular dichroism spectra, highlighting the complexity and potential applications of these compounds in various scientific fields (Ding et al., 2019).
Safety and Hazards
In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and consult a doctor . If it comes in contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and consult a doctor . If ingested, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water, and consult a doctor . If inhaled, remove from exposure and move to fresh air immediately, and consult a doctor .
properties
IUPAC Name |
methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41NO6/c1-19-11-12-26-31(2,3)27(36)13-14-32(26,4)33(19)17-22-25(35)16-21-23(28(22)40-33)18-34(29(21)37)24(30(38)39-5)15-20-9-7-6-8-10-20/h6-10,16,19,24,26-27,35-36H,11-15,17-18H2,1-5H3/t19-,24?,26+,27-,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJSTYLVFXSIFD-HRCJXWJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CC6=CC=CC=C6)C(=O)OC)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CC6=CC=CC=C6)C(=O)OC)O)(CC[C@H](C2(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



